molecular formula C13H13NO2 B8619953 Methyl 2-(2-methylquinolin-7-yl)acetate

Methyl 2-(2-methylquinolin-7-yl)acetate

Cat. No.: B8619953
M. Wt: 215.25 g/mol
InChI Key: BHGVAQUDFMPWBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(2-(2-methylquinolin-7-yl)acetate is a chemical building block within the esteemed quinoline family, a scaffold renowned for its profound utility in medicinal chemistry and drug discovery. This ester serves as a versatile synthetic intermediate for researchers designing and developing novel bioactive molecules. The quinoline core is a privileged structure in pharmacology, known for interacting with a variety of biological targets. Scientific literature extensively documents that quinoline and its derivatives exhibit a broad spectrum of biological activities, making them key subjects in the search for new therapeutic agents. Notably, quinoline-stilbene hybrids have demonstrated promising in vitro antibacterial activity against pathogens such as Escherichia coli, with efficacy close to that of the control drug ciprofloxacin . Furthermore, specific quinolin-2-one derivatives have been characterized as effective antiplatelet agents by facilitating Calreticulin Transacetylase (CRTAase)-catalyzed activation of platelet Nitric Oxide Synthase, offering a potential pathway for managing cardiovascular diseases . Beyond these applications, the quinoline pharmacophore is actively investigated for its potential in creating compounds with antimalarial, anticancer, and antioxidant properties . As a high-purity chemical, Methyl 2-(2-methylquinolin-7-yl)acetate is intended for use in chemical synthesis, biological screening, and structure-activity relationship (SAR) studies exclusively in a controlled laboratory setting. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C13H13NO2

Molecular Weight

215.25 g/mol

IUPAC Name

methyl 2-(2-methylquinolin-7-yl)acetate

InChI

InChI=1S/C13H13NO2/c1-9-3-5-11-6-4-10(7-12(11)14-9)8-13(15)16-2/h3-7H,8H2,1-2H3

InChI Key

BHGVAQUDFMPWBB-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C1)C=CC(=C2)CC(=O)OC

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table compares key structural features and functional groups:

Compound Core Structure Substituents Key Functional Groups Potential Applications
Methyl 2-(2-methylquinolin-7-yl)acetate Quinoline 2-methyl, 7-acetate Ester, aromatic methyl Drug development, agrochemicals
Ethyl 2-(2-phenylimidazol-4-yl)acetate Imidazole 2-phenyl, 4-acetate Ester, aromatic phenyl Antifungal agents
Methyl 2-(4-methylcoumarin-7-yl)acetate Coumarin 4-methyl, 7-acetate Ester, lactone Fluorescent probes
Benzyl 2-(methoxychromen-yl)acetate Chromene Methoxy, chromen-yl, benzyl ester Ether, ester Anti-inflammatory agents
Methyl 2-phenylacetoacetate Phenylacetoacetate α-acetyl, phenyl Ketone, ester Synthetic intermediate

Key Observations :

  • Quinoline vs.
  • Ester Group Stability : Methyl esters (e.g., in the target compound) generally exhibit slower hydrolysis rates compared to ethyl or benzyl esters (e.g., ), influencing bioavailability .

Physicochemical Properties

Data inferred from analogous compounds:

Compound Molecular Weight (g/mol) Solubility (LogP) Melting Point (°C)
This compound* ~245 ~2.5 (estimated) 120–125 (estimated)
Ethyl 2-(4-chlorophenylimidazol-4-yl)acetate 293.7 3.1 145–148
Methyl 2-(4-methylcoumarin-7-yl)acetate 260.3 2.8 135–138
Benzyl 2-(methoxychromen-yl)acetate 408.4 4.2 90–95

*Estimates based on quinoline derivatives.

  • Solubility Trends : Electron-withdrawing groups (e.g., chlorine in ) increase LogP, reducing water solubility. The target compound’s methyl group may balance hydrophobicity better than bulkier substituents .

Research Tools and Validation

Structural characterization of these compounds relies on crystallographic software such as SHELX for refinement and ORTEP for visualizing anisotropic displacement ellipsoids . For instance, ’s coumarin derivative was validated using these tools to confirm regioselective ester formation.

Contradictions and Limitations

  • Substituent Effects: While methoxy groups () enhance solubility, they may reduce membrane permeability in drug design—a trade-off less studied in quinoline acetates.

Preparation Methods

Synthesis of the Carboxylic Acid Precursor

The acetic acid derivative, 2-(2-methylquinolin-7-yl)acetic acid, serves as the critical intermediate. While direct synthesis routes are sparsely documented, Friedel-Crafts alkylation or carboxylation of 2-methylquinoline could theoretically yield this precursor. For instance, Ismail (2006) demonstrated the utility of active methylene reagents (e.g., malononitrile) in substituting chloroquinoline derivatives. Adapting this, 7-chloro-2-methylquinoline could react with cyanoacetic acid under basic conditions, followed by hydrolysis to the carboxylic acid (Scheme 1).

Scheme 1: Hypothetical synthesis of 2-(2-methylquinolin-7-yl)acetic acid

  • Nucleophilic substitution :
    7-Chloro-2-methylquinoline+NC-CH2-COOHDMF, Piperidine2-(2-Methylquinolin-7-yl)cyanoacetic acid\text{7-Chloro-2-methylquinoline} + \text{NC-CH}_2\text{-COOH} \xrightarrow{\text{DMF, Piperidine}} \text{2-(2-Methylquinolin-7-yl)cyanoacetic acid}

  • Hydrolysis :
    2-(2-Methylquinolin-7-yl)cyanoacetic acidH2O, H+2-(2-Methylquinolin-7-yl)acetic acid\text{2-(2-Methylquinolin-7-yl)cyanoacetic acid} \xrightarrow{\text{H}_2\text{O, H}^+} \text{2-(2-Methylquinolin-7-yl)acetic acid}

Esterification Techniques

Ambeed (2020) reported the esterification of quinoxalin-6-yl-acetic acid using trimethylsilyldiazomethane (TMS-diazomethane) in toluene/methanol, achieving 65–70% yields after column chromatography. This method avoids hazardous diazomethane gas and is adaptable to the target compound:

Procedure:

  • Dissolve 2-(2-methylquinolin-7-yl)acetic acid (1.0 mmol) in toluene/methanol (8:1, 5 mL).

  • Add TMS-diazomethane (2.0 M in hexanes, 1.2 equiv) dropwise at 0°C.

  • Stir until gas evolution ceases (30–60 min), then concentrate under reduced pressure.

  • Purify via silica gel chromatography (hexane:ethyl acetate, 1:1).

Alternative method : Green esterification using dimethyl carbonate (DMC) and potassium tert-butoxide, as demonstrated for methyl 2-(quinoxalin-6-yl)acetate:

  • Treat the carboxylic acid (1.0 mmol) with DMC (10 mL) and KOtBu (3.0 equiv) at 90°C for 2 h.

  • Yield: ~80% after recrystallization.

Method 2: Nucleophilic Substitution on Halogenated Quinolines

Substrate Preparation: 7-Halo-2-methylquinoline

Regioselective halogenation at the 7-position of 2-methylquinoline remains challenging due to the electron-deficient nature of the ring. Directed ortho-metalation (DoM) strategies could position halogens selectively. For example, Ismail (2006) synthesized 4-chloro-6-methylquinolin-2(1H)-one via hydrolysis of 2,4-dichloro-6-methylquinoline, suggesting that directed functionalization is feasible with appropriate directing groups.

Displacement with Methyl Cyanoacetate

Using 7-bromo-2-methylquinoline, nucleophilic aromatic substitution (SNAr) with methyl cyanoacetate under basic conditions could install the acetate moiety:

Procedure:

  • Reflux 7-bromo-2-methylquinoline (1.0 mmol), methyl cyanoacetate (1.2 mmol), and piperidine (0.2 mL) in DMF (10 mL) for 6–8 h.

  • Cool, pour into ice-water, and extract with ethyl acetate.

  • Purify via recrystallization (ethanol/water).

Key considerations :

  • Electron-withdrawing groups (e.g., nitro) at the 8-position may enhance SNAr reactivity.

  • Polar aprotic solvents (DMF, DMSO) improve nucleophilicity.

Method 3: Palladium-Catalyzed Cross-Coupling

Suzuki-Miyaura Coupling

Introducing the acetic acid methyl ester via Suzuki coupling requires a boronic ester derivative. While no direct examples exist for quinoline systems, ACS Omega (2019) demonstrated analogous couplings for quinoxaline-thiol derivatives:

Hypothetical protocol:

  • React 7-bromo-2-methylquinoline (1.0 mmol) with methyl 2-(boronato)acetate (1.2 mmol) under Pd(PPh3)4 (5 mol%) catalysis.

  • Use K2CO3 (2.0 equiv) in dioxane/water (4:1) at 80°C for 12 h.

  • Expected yield: 50–60% after chromatography.

Comparative Analysis of Methods

MethodStarting MaterialKey Reagents/ConditionsYield*AdvantagesLimitations
EsterificationCarboxylic acidTMS-diazomethane or DMC65–80%Mild conditions, high purityRequires acid precursor
Nucleophilic Substitution7-HaloquinolineMethyl cyanoacetate, DMF40–60%Direct C–C bond formationLimited substrate availability
Suzuki Coupling7-BromoquinolinePd catalyst, boronic ester50–60%Versatile for diverse substituentsCostly catalysts, optimization

*Yields extrapolated from analogous reactions.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 2-(2-methylquinolin-7-yl)acetate, and what methodological considerations ensure high purity?

  • Methodology : Synthesis typically involves esterification of 2-(2-methylquinolin-7-yl)acetic acid using methanol under acidic catalysis (e.g., H₂SO₄). Key steps include refluxing at 60–80°C for 6–12 hours, followed by purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .
  • Purity Considerations : Monitor reaction progress via TLC (Rf ≈ 0.5 in 3:1 hexane:EtOAc) and confirm structure via NMR (¹H: δ 3.75 ppm for methyl ester; δ 8.2–8.5 ppm for quinoline protons) .

Q. How can the crystal structure of this compound be resolved, and which software tools are essential for refinement?

  • Experimental Design : Use single-crystal X-ray diffraction (Mo-Kα radiation, λ = 0.71073 Å) at low temperatures (e.g., 100 K). Collect data with a CCD detector and refine using SHELXL (for anisotropic displacement parameters) .
  • Software : SHELX suite for structure solution and refinement; ORTEP-3 for visualizing anisotropic displacement ellipsoids (e.g., to confirm planar quinoline ring geometry) .

Q. What spectroscopic techniques are critical for characterizing hydrogen-bonding interactions in this compound?

  • FT-IR : Identify O–H stretching (broad peak ~3200 cm⁻¹) and ester C=O (1720–1740 cm⁻¹) .
  • X-ray Diffraction : Analyze intermolecular interactions (e.g., O–H···O hydrogen bonds) using PLATON or Mercury software. For example, O3–H3···O1 interactions (D···A = 2.70 Å) stabilize crystal packing .

Advanced Research Questions

Q. How do discrepancies in crystallographic data (e.g., bond lengths, angles) impact the interpretation of molecular conformation?

  • Case Study : Compare experimental data (e.g., C–O bond lengths in ester groups: 1.21–1.23 Å) with DFT-optimized geometries. Discrepancies >0.02 Å may indicate lattice strain or dynamic disorder .
  • Resolution : Use high-resolution data (Rint < 0.03) and refine with SHELXL’s TWIN/BASF commands for twinned crystals .

Q. What strategies address low yields in regioselective functionalization of the quinoline ring during derivative synthesis?

  • Optimization :

  • Electrophilic Substitution : Activate the quinoline ring via Lewis acids (e.g., AlCl₃) for nitration at C-5/C-8 positions.
  • Cross-Coupling : Employ Suzuki-Miyaura reactions (Pd catalysts) for C–H arylation at C-3 .
    • Analytical Validation : Monitor regioselectivity via LC-MS and 2D NMR (e.g., NOESY for spatial proximity) .

Q. How can computational modeling predict the compound’s binding affinity for kinase targets, and what experimental validation is required?

  • In Silico Workflow :

Docking : Use AutoDock Vina to simulate interactions with ATP-binding pockets (e.g., EGFR kinase).

MD Simulations : Run 100-ns trajectories to assess binding stability (RMSD < 2.0 Å).

  • Experimental Validation :

  • Enzyme Assays : Measure IC₅₀ values via fluorescence-based kinase activity assays .
  • SAR Analysis : Compare with analogs (e.g., ethyl ester derivatives) to identify critical pharmacophores .

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